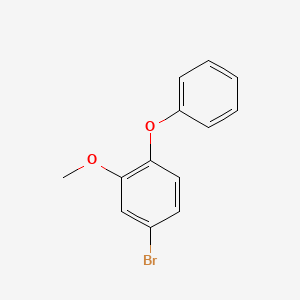
4-Bromo-2-methoxy-1-phenoxy-benzene
概要
説明
4-Bromo-2-methoxy-1-phenoxy-benzene is an organic compound with the molecular formula C13H11BrO2. It is a derivative of benzene, characterized by the presence of a bromine atom, a methoxy group, and a phenoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
4-Bromo-2-methoxy-1-phenoxy-benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Another method involves the bromination of 2-methoxy-1-phenoxy-benzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide .
Industrial Production Methods
Industrial production of this compound often employs large-scale versions of the aforementioned synthetic routes. The Suzuki-Miyaura coupling reaction is particularly favored due to its high yield and selectivity. The reaction conditions are optimized to ensure efficient production, including the use of continuous flow reactors to enhance reaction rates and product purity .
化学反応の分析
Types of Reactions
4-Bromo-2-methoxy-1-phenoxy-benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group under specific conditions.
Coupling Reactions: The compound can participate in further coupling reactions, such as the Heck reaction, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Heck Reaction: Palladium catalysts, bases like triethylamine, and solvents such as N,N-dimethylformamide (DMF) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted benzene derivatives, while oxidation can produce phenolic or quinone compounds .
科学的研究の応用
4-Bromo-2-methoxy-1-phenoxy-benzene has several applications in scientific research:
作用機序
The mechanism of action of 4-Bromo-2-methoxy-1-phenoxy-benzene depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes various transformations through well-defined reaction mechanisms. For instance, in the Suzuki-Miyaura coupling reaction, the compound participates in oxidative addition, transmetalation, and reductive elimination steps to form the desired product .
In biological systems, the compound’s mechanism of action involves interactions with molecular targets such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets can vary depending on the compound’s structure and functional groups .
類似化合物との比較
4-Bromo-2-methoxy-1-phenoxy-benzene can be compared with other similar compounds, such as:
4-Bromoanisole: Similar in structure but lacks the phenoxy group, leading to different reactivity and applications.
4-Bromo-1-phenoxybenzene:
4-Bromo-2-methoxyphenol: Contains a hydroxyl group instead of a phenoxy group, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct reactivity and versatility in various chemical and biological contexts.
特性
IUPAC Name |
4-bromo-2-methoxy-1-phenoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c1-15-13-9-10(14)7-8-12(13)16-11-5-3-2-4-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSOFNWXRPCZNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














